5-Mercapto-1-methyltetrazole
Overview
Description
5-Mercapto-1-methyltetrazole is a heterocyclic thiol derivative with the molecular formula C2H4N4S . It is characterized by the presence of a mercapto group (-SH) and a methyl group attached to a tetrazole ring. This compound is known for its applications in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Mercapto-1-methyltetrazole can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide, followed by cyclization to form the tetrazole ring . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and optimized reaction conditions to maximize yield and purity . The process may include additional purification steps, such as recrystallization, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-1-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert the mercapto group to a thiol, which can further react with other compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted tetrazoles depending on the reagents used.
Scientific Research Applications
5-Mercapto-1-methyltetrazole has a wide range of applications in scientific research:
Materials Science: Employed in the chemical modification of submicron particles of mesoporous silica, such as MSU-2 and SBA-15.
Biology and Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Mercapto-1-methyltetrazole involves its ability to form complexes with metal ions and participate in various chemical reactions. The mercapto group (-SH) can coordinate with metal ions, while the tetrazole ring provides stability to the complex . This coordination ability makes it useful in studying the geometry and activity of metal complexes .
Comparison with Similar Compounds
- 1-Methyl-5-mercaptotetrazole
- 1-Methyltetrazole-5-thiol
- 5-Methyl-1H-tetrazole-1-thiol
Comparison: 5-Mercapto-1-methyltetrazole is unique due to its specific combination of a mercapto group and a methyl group attached to the tetrazole ring. This structure allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-methyl-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZHMUQBFJTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51138-06-8 (hydrochloride salt) | |
Record name | 1-N-Methyl-5-thiotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9051662 | |
Record name | 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-79-4 | |
Record name | 5-Mercapto-1-methyltetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13183-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-N-Methyl-5-thiotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mercapto-1-methyltetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520787 | |
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Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1-methyl-5H-tetrazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYL-5-MERCAPTOTETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRB9LL6WTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Mercapto-1-methyltetrazole?
A1: The molecular formula of this compound is C2H4N4S, and its molecular weight is 116.15 g/mol [, ].
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1HNMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and 29Si and 13C Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. These techniques provide information on the compound's structure, bonding, and interactions with other molecules.
Q3: What are the solubility properties of this compound?
A3: this compound's solubility has been studied in various pure solvents across a temperature range of 283 K to 329 K []. This information is crucial for understanding its behavior in different solutions and developing formulations.
Q4: How does this compound contribute to the performance of dye-sensitized solar cells?
A4: this compound and its derivatives have shown promise in quasisolid electrolytes for dye-sensitized solar cells []. These electrolytes, when used with specific dyes and counter electrodes, have achieved notable power conversion efficiencies, indicating the compound's potential in renewable energy applications.
Q5: Can this compound be used in electrocatalytic carbon dioxide reduction?
A5: Research indicates that modifying metal nanomaterials, specifically 4H/face-centered cubic (fcc) gold nanorods, with this compound can significantly enhance their performance in electrocatalytic carbon dioxide reduction []. This modification leads to improved carbon monoxide selectivity, showcasing the compound's potential in mitigating carbon emissions.
Q6: Have computational methods been employed to study this compound's properties?
A6: Yes, density functional theory (DFT) calculations have been used to investigate the electronic interactions of this compound with metal surfaces during electrocatalytic reactions []. These calculations provide insights into the compound's behavior at the molecular level and can guide the design of more efficient catalysts.
Q7: Are there any QSAR (Quantitative Structure-Activity Relationship) models developed for this compound?
A7: While specific QSAR models for this compound are not explicitly mentioned in the provided research, studies have investigated the relationship between the molecular electronic properties of this compound and its corrosion inhibition efficiency on copper []. This type of investigation can lay the foundation for developing QSAR models to predict the compound's activity based on its structure.
Q8: How does this compound interact with metal ions?
A8: this compound exhibits a strong ability to coordinate with various metal ions, including palladium (Pd), gold (Au), and rhenium (Re) [, , ]. This interaction leads to the formation of diverse metal complexes with distinct structures and properties. For example, it can form both mononuclear and dinuclear palladium complexes, demonstrating its versatility as a ligand [].
Q9: Has this compound been used in the synthesis of inorganic-organic hybrid materials?
A9: Yes, researchers have successfully incorporated this compound as a building block in the construction of inorganic-organic hybrid materials, specifically octamolybdate-based complexes [] and polyoxometalate-thiacalix[4]arene-based hybrids []. These hybrid materials often exhibit unique properties derived from the combination of inorganic and organic components and have potential applications in areas like catalysis.
Q10: Can this compound be used to remove heavy metals from water?
A10: Studies have explored the potential of chemically modified mesoporous silica materials, functionalized with this compound, for the adsorption of heavy metals like lead (Pb(II)) and zinc (Zn(II)) from aqueous solutions []. These modified silica materials show promising adsorption capacities, highlighting the compound's potential in water treatment applications.
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